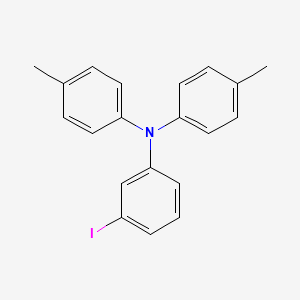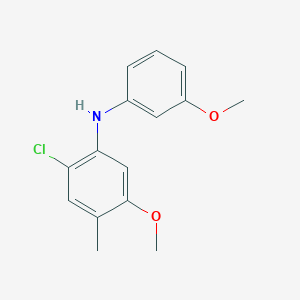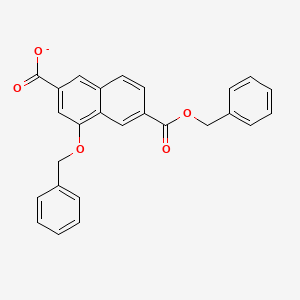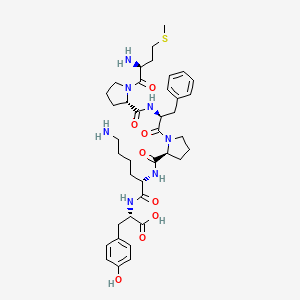
3-Iodo-N,N-bis(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N,N-bis(4-methylphenyl)aniline: is a chemical compound with the molecular formula C19H18IN. It is an aromatic amine derivative, characterized by the presence of an iodine atom at the third position of the aniline ring and two 4-methylphenyl groups attached to the nitrogen atom. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N,N-bis(4-methylphenyl)aniline typically involves the iodination of N,N-bis(4-methylphenyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aniline ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine atom or the aniline ring may be oxidized to form various products.
Reduction: Reduction reactions can target the iodine atom, potentially leading to the formation of N,N-bis(4-methylphenyl)aniline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the aniline ring.
Reduction: The major product is N,N-bis(4-methylphenyl)aniline.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: 3-Iodo-N,N-bis(4-methylphenyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the design of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-N,N-bis(4-methylphenyl)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity or reactivity.
Comparison with Similar Compounds
N,N-bis(4-methylphenyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-N,N-bis(4-methylphenyl)aniline: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
3-Chloro-N,N-bis(4-methylphenyl)aniline: Contains a chlorine atom, offering different chemical properties compared to the iodine derivative.
Uniqueness: The presence of the iodine atom in 3-Iodo-N,N-bis(4-methylphenyl)aniline imparts unique reactivity and properties, making it distinct from its halogenated counterparts. The iodine atom’s larger size and higher reactivity can influence the compound’s behavior in various chemical reactions and applications.
Properties
CAS No. |
928032-78-4 |
|---|---|
Molecular Formula |
C20H18IN |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-iodo-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C20H18IN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 |
InChI Key |
IHBCTRRKIDYRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)



![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
